![molecular formula C18H18F3N3O2S B610000 PF-06663195, >=98% (Hplc) CAS No. 1621585-22-5](/img/structure/B610000.png)
PF-06663195, >=98% (Hplc)
Overview
Description
PF-06663195, also known as (4S,4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-4-(fluoromethyl)-4,4a,5,6,8,8a-hexahydro-6-(3-methyl-5-isoxazolyl)-pyrano[3,4-d][1,3]thiazin-2-amine, is a potent inhibitor of β-site amyloid precursor protein (APP) Cleaving Enzyme 1 (BACE1, β-Secretase 1) . It has a molecular weight of 397.41 .
Molecular Structure Analysis
The molecular structure of PF-06663195 is represented by the empirical formula C18H18F3N3O2S . The InChI key is JIAYOIBUKDISBO-IYPIGGPWSA-N .Physical And Chemical Properties Analysis
PF-06663195 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .Scientific Research Applications
Method Development for Monoclonal Antibody Preparations
A high-performance liquid chromatography (HPLC) method was developed to determine residual Pluronic F-68 (PF-68) in monoclonal antibody preparations. This method allows direct injection of proteinaceous samples with minimal sample dilution and can quantitate PF-68 as low as 50 mg/L. The method has been effectively used to demonstrate PF-68 clearance in monoclonal antibody purification processes (Chung et al., 2011).
Food Analysis
HPLC has been employed to quantify anthocyanins in food samples, like highbush blueberries, at different stages of anthocyanin formation. Both HPLC and MALDI-TOF MS techniques provided comparable quantitative anthocyanin profiles for the samples. HPLC could distinguish anthocyanin isomers, offering an accurate identification and quantification of anthocyanins with different masses (Wang et al., 2000).
Chromatography Techniques Comparison
The characterization of stationary phases in HPLC was compared with Supercritical Fluid Chromatography (SFC). The review addressed quantitative understanding of column properties that influence separation selectivity in both HPLC and SFC, showing the potential of these techniques in drug development related analysis (Galea et al., 2015).
Packaging Material Analysis
HPLC was utilized in the fractionation of extracts from polypropylene films, coupled on-line to gas chromatography (GC) for screening potential migrants from polypropylene into food. The method helped in evaluating the safety of pulsed light treatments for microbiological decontamination of packaging materials (Castillo et al., 2013).
Mechanism of Action
Safety and Hazards
PF-06663195 is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
properties
IUPAC Name |
(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S/c1-9-4-15(26-24-9)14-6-12-16(7-19)27-17(22)23-18(12,8-25-14)11-3-2-10(20)5-13(11)21/h2-5,12,14,16H,6-8H2,1H3,(H2,22,23)/t12-,14+,16+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAYOIBUKDISBO-IYPIGGPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CC3C(SC(=NC3(CO2)C4=C(C=C(C=C4)F)F)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@H]3[C@H](SC(=N[C@]3(CO2)C4=C(C=C(C=C4)F)F)N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06663195, >=98% (Hplc) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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